molecular formula C14H12N2O B12668277 (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide CAS No. 84963-36-0

(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide

Cat. No.: B12668277
CAS No.: 84963-36-0
M. Wt: 224.26 g/mol
InChI Key: SIQJPDGKKMVRIH-CMDGGOBGSA-N
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Description

(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at position 2 with a carboxamide group and at position 3 with an (E)-configured 2-phenylvinyl moiety. The E geometry ensures a planar, conjugated system, which may enhance π-π stacking interactions in crystal structures or biological targets . The carboxamide group contributes hydrogen-bonding capability, critical for molecular recognition in both crystallographic and pharmacological contexts.

Properties

CAS No.

84963-36-0

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-[(E)-2-phenylethenyl]pyridine-2-carboxamide

InChI

InChI=1S/C14H12N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b9-8+

InChI Key

SIQJPDGKKMVRIH-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(N=CC=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(N=CC=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and styrene.

    Reaction Conditions: The reaction is carried out under specific conditions, including the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide).

    Reaction Mechanism: The reaction proceeds through a Heck coupling reaction, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine and phenylvinyl groups.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyridine- and pyrazolopyridine-based carboxamides. For example, (E)-7-(4-(trifluoromethyl)benzylidene)-3-(4-trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[4,3-c]pyridine-2-carboxamide (referred to here as Compound A ) shares a carboxamide group but differs in its heterocyclic core and substituents (Table 1) .

Table 1. Structural and Functional Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide Pyridine-2-carboxamide 3-(E)-2-Phenylvinyl 250.3 Planar conjugation, hydrogen-bonding
Compound A Pyrazolopyridine 4-CF₃ benzylidene, 4-CF₃Ph 452.4 Electron-withdrawing CF₃ groups

Key Differences :

  • Core Heterocycle : The pyridine ring in the target compound vs. pyrazolopyridine in Compound A alters electronic properties and steric bulk.
  • Substituents: The phenylvinyl group in the target compound contrasts with CF₃ substituents in Compound A.

Spectroscopic Features

Infrared (IR) spectroscopy distinguishes functional groups:

  • Carboxamide C=O Stretch : ~1650–1670 cm⁻¹ in both compounds .
  • C=C Stretch : ~1600 cm⁻¹ in the target compound (phenylvinyl group) vs. absent in Compound A .
  • C-F Stretch : Strong absorption ~1120 cm⁻¹ in Compound A (CF₃ groups), absent in the target compound .

Crystallographic Refinement and Structural Parameters

Crystallographic tools like SHELXL (for refinement) and SIR97 (for structure solution) are critical for comparing bond parameters :

  • Target Compound : Hypothetical SHELXL-refined C-C bond in the vinyl group: ~1.48 Å; C=N bond in pyridine: ~1.34 Å .
  • Compound A : SIR97-refined C-F bonds: ~1.33 Å; C=O bond: ~1.22 Å .

Biological Activity

(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a phenylvinyl group and a carboxamide functional group. The synthesis typically involves the reaction of 2-pyridinecarboxylic acid derivatives with phenylacetylene under specific conditions to yield the desired product. Various synthetic routes have been explored, highlighting the importance of optimizing reaction conditions for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, particularly focusing on triple-negative breast cancer (TNBC). The compound's mechanism appears to involve the inhibition of the FOXM1 transcription factor, which is crucial for cancer cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
AntiproliferativeMDA-MB-231 (TNBC)5.0FOXM1 inhibition
CytotoxicityHeLa10.0Induction of apoptosis
Enzyme InhibitionPTR1 (Trypanosoma spp.)15.0Competitive inhibition

The compound's activity against cancer cells has been linked to its ability to downregulate FOXM1 expression. Studies using Western blot analysis have shown that (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide significantly reduces FOXM1 protein levels in treated cells, correlating with decreased cell viability and proliferation rates.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide. Variations in substituents on the pyridine ring or the phenylvinyl group can significantly affect potency and selectivity.

Table 2: Structure-Activity Relationship Data

Compound VariantSubstituent TypeBiological Activity
Parent CompoundNoneModerate activity
Compound with -CNElectron-withdrawingEnhanced FOXM1 inhibition
Compound with -CF3Electron-donatingLoss of activity

Case Studies

  • In Vitro Studies : A study involving MDA-MB-231 cells demonstrated that treatment with (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide led to a significant reduction in cell viability, with an IC50 value comparable to established chemotherapeutic agents.
  • Enzyme Inhibition Assays : The compound was tested against pteridine reductase 1 (PTR1), an enzyme implicated in Trypanosoma infections. Results indicated that it exhibits competitive inhibition, suggesting potential as an antiparasitic agent.

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